
4-Fluorobenzene-1,2-diamine
Overview
Description
4-Fluorobenzene-1,2-diamine (CAS No. 367-31-7) is a fluorinated aromatic diamine with the molecular formula C₆H₆FN₂. It is synthesized via a three-step process starting from 4-fluoroaniline, achieving an overall yield of 68.6% . The compound is characterized by its two adjacent amine groups and a fluorine substituent at the para position, which confers unique electronic and steric properties. Its applications span organic synthesis, materials science, and pharmaceutical research. For instance, it serves as a precursor for benzimidazoles and Schiff base ligands in Cu(II) complexes used in photodegradation of dyes like methyl red (MR) and rhodamine B (RhB) .
Preparation Methods
Catalytic Hydrogenation of Nitro Precursors
The most widely employed synthesis route involves the reduction of 4-fluoro-2-nitroaniline. This method leverages catalytic hydrogenation under controlled conditions to achieve selective reduction of nitro groups while preserving the fluorine substituent.
Reaction Conditions and Optimization
A representative procedure from recent crystallographic studies utilizes the following parameters:
Starting Material : 4-Fluoro-2-nitroaniline (10.0 g, 58.8 mmol)
Catalyst : Palladium on carbon (Pd/C, 5% wt, 1.0 g)
Solvent : Ethanol (200 mL)
Hydrogen Pressure : 3.5 bar
Temperature : 25°C
Duration : 12 hours
Under these conditions, the reaction achieves a 92% yield of 4-fluorobenzene-1,2-diamine, as confirmed by high-performance liquid chromatography (HPLC) . Key advantages include mild reaction temperatures and avoidance of acidic media, which minimizes side reactions such as dehalogenation.
Table 1: Catalytic Hydrogenation Parameters and Outcomes
Parameter | Value | Impact on Yield/Purity |
---|---|---|
Catalyst Loading | 5% Pd/C | Optimizes cost and efficiency |
Solvent Polarity | Ethanol (ε = 24.3) | Enhances nitro group solubility |
Hydrogen Pressure | 3.5 bar | Balances reaction rate/safety |
Reaction Temperature | 25°C | Prevents catalyst sintering |
Alternative Reduction Methods
While catalytic hydrogenation dominates industrial production, alternative reduction strategies offer advantages in specific contexts.
Iron-Acid Reduction
A traditional approach employs iron powder in hydrochloric acid:
Reagents :
-
4-Fluoro-2-nitroaniline (10.0 g)
-
Iron powder (20.0 g, 325 mesh)
-
Concentrated HCl (35 mL)
-
Water (100 mL)
Procedure :
-
The mixture is refluxed at 110°C for 6 hours.
-
After cooling, the solution is neutralized with NaOH to pH 7–8.
-
The product is extracted with dichloromethane and purified via vacuum distillation.
This method yields 78% pure product but requires extensive purification to remove iron residues .
Ammonium Formate Transfer Hydrogenation
Emerging protocols utilize ammonium formate as a hydrogen donor in the presence of Pd/C:
Conditions :
-
4-Fluoro-2-nitroaniline (5.0 g)
-
Ammonium formate (15.0 g)
-
Pd/C (0.5 g) in methanol (50 mL)
-
80°C, 4 hours
Yield: 85% with 96% purity (GC-MS) . This method eliminates pressurized hydrogen gas, enhancing laboratory safety.
Crystallographic Validation of Synthetic Products
Recent single-crystal X-ray diffraction studies provide atomic-level validation of synthesis success. Key structural features of this compound include:
-
Bond Lengths : C-F = 1.35 Å, C-N = 1.41 Å
-
Dihedral Angle : 12.3° between amine groups
-
Hydrogen Bonding : N-H···N interactions (2.89 Å) stabilize the crystal lattice
These metrics serve as critical benchmarks for assessing synthetic fidelity.
Industrial-Scale Production Considerations
Large-scale manufacturing introduces unique challenges:
Continuous Flow Hydrogenation
Modern facilities adopt continuous flow reactors to improve efficiency:
-
Throughput : 50 kg/day
-
Catalyst Recycling : 95% recovery via centrifugal separation
-
Purity : >99% (validated by NMR and LC-MS)
This approach reduces solvent waste by 40% compared to batch processing .
Byproduct Management
Common byproducts include:
-
Dehalogenated Species : <1% when using Pd/C vs. 5% with Raney nickel
-
Oxidized Derivatives : Controlled via inert atmosphere (N₂)
Chemical Reactions Analysis
Types of Reactions: 4-Fluorobenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline derivatives.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: It can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts like palladium on carbon and hydrogen gas are used.
Substitution: Reagents such as sodium methoxide and other nucleophiles are employed.
Major Products:
Oxidation Products: Quinoxaline derivatives.
Reduction Products: Various amine derivatives.
Substitution Products: Compounds where the fluorine atom is replaced by other functional groups.
Scientific Research Applications
Materials Science
Epoxy Resins
4-Fluorobenzene-1,2-diamine is utilized as a hardener in epoxy resins. Its incorporation enhances the thermal conductivity of these materials, which is crucial for applications in electrical motors and integrated circuits .
Property | Value |
---|---|
Thermal Conductivity | Enhanced |
Application | Electrical Insulation |
Pharmaceutical Applications
Intermediate in Drug Synthesis
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to form Schiff bases allows it to be used in drug discovery processes, particularly for developing new active pharmaceutical ingredients (APIs) .
Electrochemistry
Synthesis of Schiff Bases
In electrochemical applications, this compound is used to synthesize salen-type Schiff bases. These complexes can coordinate with metals such as Co, Ni, Cu, and Zn, leading to organometallic complexes with potential uses as redox carriers in flow batteries .
Metal Complex | Application |
---|---|
Co | Antimicrobial agents |
Ni | Redox carriers |
Cu | Catalysts in organic reactions |
Zn | Biological evaluations |
Dyes and Colorants
Synthesis of Diaminophenazines
Through oxidative reactions involving this compound, researchers can produce 2,3-diaminophenazines. These compounds are valuable in the dye industry and have potential applications in drug discovery due to their biological activity .
Case Study 1: Synthesis of Schiff Bases
A study by Ramesh et al. (2020) explored the structural characterization and biological evaluation of metal complexes derived from Schiff bases synthesized using this compound. The findings indicated that these complexes exhibited significant antioxidant properties and potential for DNA interactions .
Case Study 2: Application in Flow Batteries
Gabriel et al. (2020) investigated the role of salen-type Schiff bases as redox carriers in flow batteries. The study highlighted how the incorporation of this compound improved the efficiency and performance of these energy storage systems .
Mechanism of Action
The mechanism of action of 4-fluorobenzene-1,2-diamine involves its interaction with various molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, leading to the modulation of biochemical pathways.
Pathways Involved: It can inhibit or activate specific enzymes, leading to changes in cellular processes such as cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Yield
The reactivity and synthetic utility of benzene-1,2-diamine derivatives are heavily influenced by substituents. Below is a comparative analysis of 4-Fluorobenzene-1,2-diamine with its methyl-, chloro-, nitro-, and difluoro-substituted analogs:
Table 1: Comparative Properties of Substituted Benzene-1,2-diamines
Electronic and Steric Influences
- Fluorine (-F) : The small size and high electronegativity of fluorine enhance electronic interactions without significant steric hindrance. This property makes it suitable for forming stable Schiff base complexes with Cu(II), which are effective in photocatalytic dye degradation .
- Chlorine (-Cl): Larger and more polarizable than fluorine, chlorine improves reactivity in condensation reactions (e.g., indoloquinoxaline synthesis) but may reduce solubility in polar solvents .
- Nitro (-NO₂): Strong electron-withdrawing effects hinder protonation of amine groups, leading to poor solubility and low yields in benzimidazole synthesis .
Biological Activity
4-Fluorobenzene-1,2-diamine, also known as 3,4-diamino-1-fluorobenzene, is an organic compound with the molecular formula . This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. Its structure features two amino groups and a fluorine atom positioned on a benzene ring, which contributes to its unique chemical properties and biological interactions.
The biological activity of this compound can be attributed to its role as a precursor in the synthesis of various pharmaceutical compounds. It has been identified as an important intermediate in the development of anti-cancer drugs. The amino groups enhance its nucleophilicity, allowing it to participate in various biochemical reactions that can influence cell proliferation and apoptosis pathways .
Pharmacological Properties
Research indicates that this compound exhibits significant pharmacological properties:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit tumor growth by interfering with cellular processes involved in cancer progression. For instance, it has been used in the synthesis of compounds that target specific cancer cell lines .
- Antimycobacterial Activity : Novel derivatives of this compound have demonstrated promising activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
- Neuroprotective Effects : Some studies suggest that fluorinated compounds may possess neuroprotective properties, although specific data on this compound remains limited .
Toxicity and Safety
While the biological activities are promising, it is crucial to consider the safety profile of this compound. Toxicological studies indicate that high concentrations may lead to cytotoxic effects on various cell lines. Understanding the dosage-response relationship is essential for developing safe therapeutic applications .
Anticancer Applications
A study published in Nature highlighted the synthesis of new compounds derived from this compound that showed enhanced efficacy against non-small cell lung cancer (NSCLC). The research involved evaluating the pharmacokinetics and pharmacodynamics of these compounds through preclinical trials. Results indicated a significant reduction in tumor size when administered in appropriate dosages .
Antitubercular Activity
In another study focusing on antimycobacterial activity, researchers synthesized a series of this compound derivatives. Compounds were tested against the H37Rv strain of Mycobacterium tuberculosis using the microplate alamar blue assay (MABA). Two derivatives exhibited minimum inhibitory concentrations (MIC) lower than those of standard treatments, suggesting their potential as new antitubercular agents .
Neuroprotective Studies
Research exploring the neuroprotective effects of this compound indicated that certain derivatives could mitigate oxidative stress-induced neuronal damage. The studies utilized various in vitro models to assess cell viability and apoptotic markers following treatment with these compounds .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
This compound | Structure | Anticancer, Antitubercular |
2-Fluoroaniline | Structure | Lower potency in anticancer applications |
3-Fluoroaniline | Structure | Moderate biological activity |
5-Fluoro-1H-benzimidazole | Structure | Antimycobacterial |
This table illustrates how this compound compares with other fluorinated anilines and benzimidazoles regarding biological activities.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-Fluorobenzene-1,2-diamine, and how is purity assessed?
- Synthetic Routes :
- Reduction of nitro precursors : Nitro groups in compounds like 4-nitrobenzene-1,2-diamine can be reduced using tin and hydrochloric acid (Sn/HCl) to yield the diamine .
- Direct fluorination : Fluorination of o-phenylenediamine derivatives via electrophilic substitution or halogen exchange reactions.
- Purity Assessment :
- HPLC/GC-MS : Used to confirm >97% purity, as reported in commercial specifications .
- Melting Point Analysis : Tm = 94–98°C (deviations indicate impurities) .
Q. How is this compound utilized in Schiff base formation for pharmaceutical applications?
- Methodology :
- Condensation Reactions : React with carbonyl compounds (e.g., aldehydes/ketones) under reflux in ethanol or DMF.
- Characterization : Schiff bases are analyzed via NMR, FT-IR, and X-ray crystallography to confirm imine bond formation .
Advanced Research Questions
Q. How can researchers resolve contradictions in the acylation sites of this compound during HDAC inhibitor synthesis?
- Contradiction : Ambiguity arises from competing reactivity of the two amino groups (para vs. ortho positions), leading to structural isomers like chidamide (N-(2-amino-4-fluorophenyl)-...) vs. its isomer (N-(2-amino-5-fluorophenyl)-...) .
- Resolution Strategies :
- Single-Crystal X-ray Diffraction : Definitive structural confirmation, as demonstrated in chidamide synthesis .
- Regioselective Protection : Temporarily block one amino group using Boc or Fmoc protecting agents to direct acylation .
Q. What methodological considerations are critical when using this compound in polymer synthesis for thermal stability?
- Polymer Design :
- Polyimide Synthesis : React with dianhydrides (e.g., pyromellitic dianhydride) in NMP under nitrogen, yielding thermally stable polymers (>300°C decomposition) .
- Crosslinking Agents : Fluorine enhances hydrophobicity and chemical resistance in epoxy resins .
- Optimization Challenges :
- Solubility : Requires polar aprotic solvents (DMF, DMSO) due to limited solubility in non-polar media .
- Stoichiometric Precision : Excess diamine can lead to branching, reducing mechanical strength .
Q. How does this compound compare to other diamines in protein conjugation efficiency?
- Experimental Design :
Properties
IUPAC Name |
4-fluorobenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c7-4-1-2-5(8)6(9)3-4/h1-3H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEWNOOZQVJONF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190145 | |
Record name | 4-Fluorobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30190145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
367-31-7 | |
Record name | 4-Fluoro-1,2-phenylenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=367-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluorobenzene-1,2-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluorobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30190145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluorobenzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.084 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.